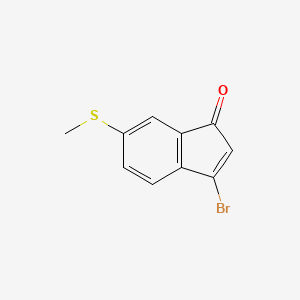
2-Cyclopropyl-3-propyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-propyl-1H-pyrrole: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The unique structure of this compound, with a cyclopropyl group at the second position and a propyl group at the third position, makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Cyclopropyl-3-propyl-1H-pyrrole can be achieved through several methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of N-alkoxycarbonyl protection, which can endow pyrrole with distinct reactivity .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving palladium, ruthenium, or iron, can be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
2-Cyclopropyl-3-propyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-Cyclopropyl-3-propyl-1H-pyrrole is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions .
Biology and Medicine:
In biological research, pyrrole derivatives are studied for their potential pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry:
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropyl-1H-pyrrole
- 3-Propyl-1H-pyrrole
- 2,3-Dipropyl-1H-pyrrole
Comparison:
2-Cyclopropyl-3-propyl-1H-pyrrole is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Eigenschaften
CAS-Nummer |
119830-63-6 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-cyclopropyl-3-propyl-1H-pyrrole |
InChI |
InChI=1S/C10H15N/c1-2-3-8-6-7-11-10(8)9-4-5-9/h6-7,9,11H,2-5H2,1H3 |
InChI-Schlüssel |
KJJIRNIKDSCKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NC=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
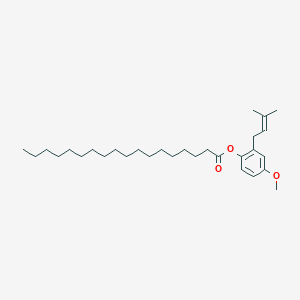
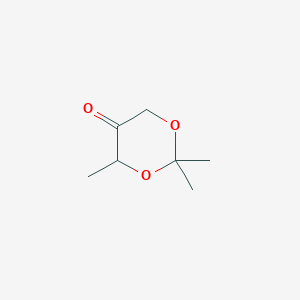
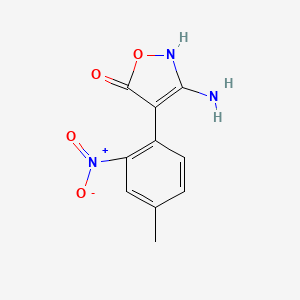
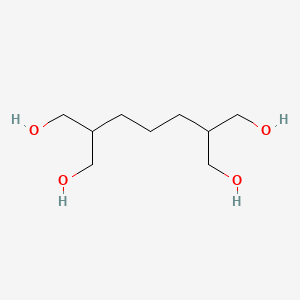


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)

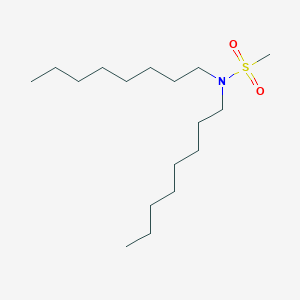
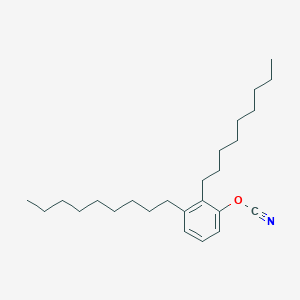
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
